

An In-depth Technical Guide to the Chemical Properties of Cytosine-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Cytosine-d2**, a deuterated isotopologue of the pyrimidine nucleobase cytosine. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This guide covers the fundamental chemical data of **Cytosine-d2**, details on relevant experimental protocols, and visualizations of key biological pathways where it serves as a valuable tracer.

Core Chemical Properties

Cytosine-d2 is a stable isotope-labeled version of cytosine where two hydrogen atoms on the pyrimidine ring have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry and a useful probe in nuclear magnetic resonance spectroscopy studies.[1]

Quantitative Data Summary

The key chemical and physical properties of **Cytosine-d2** are summarized in the table below for easy reference and comparison.



Property	Value	References
Chemical Formula	C4H3D2N3O	[2][3]
Molecular Weight	113.11 g/mol	[3]
CAS Number	106391-24-6	[2][3][4]
Formal Name	6-amino-2(1H)-pyrimidinone- 4,5-d2	[2]
Synonyms	Cytosine-[5,6-d2], 4-amino-5,6-dideuterio-1H-pyrimidin-2-one	[3]
Isotopic Purity	≥98% atom D; ≥99% deuterated forms (d1-d2)	[2][3]
Physical Form	Solid	[2]
Solubility	50 mg/mL in 0.5M HCl	[2]
Storage Temperature	-20°C to Room Temperature	[2][4][5]
Stability	≥ 4 years	[2]

Experimental Protocols

The unique properties of **Cytosine-d2** make it a valuable tool in various experimental contexts. Below are detailed methodologies for its application in mass spectrometry and a general description of its synthesis.

Quantification of Cytosine using Isotope Dilution Mass Spectrometry

Cytosine-d2 is frequently employed as an internal standard for the accurate quantification of endogenous cytosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The principle of this method, known as stable isotope dilution, relies on the addition of a known amount of the isotopically labeled standard (**Cytosine-d2**) to the sample at an early stage of preparation.[8]

Methodology:

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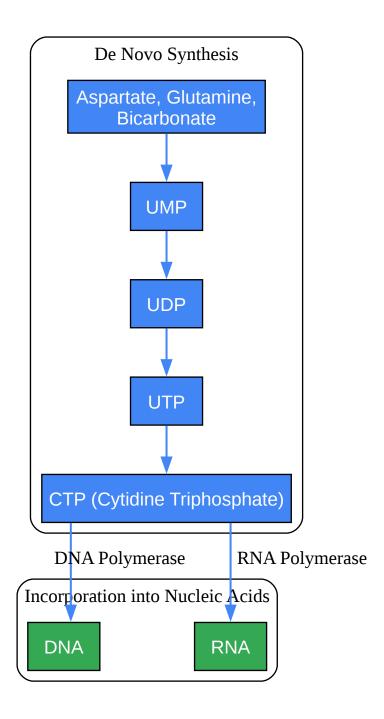




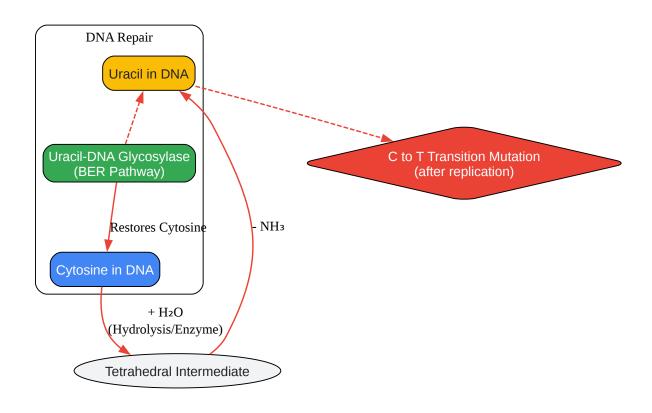
- Sample Preparation: Biological samples (e.g., cell lysates, plasma, tissue homogenates) are
 prepared to extract nucleic acids or nucleosides. This often involves enzymatic digestion of
 DNA/RNA to release the individual nucleosides.[6] A precise amount of Cytosine-d2 is
 spiked into the sample prior to or during the extraction/digestion process.
- Chromatographic Separation: The extracted nucleosides are separated using ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).[9]
 [10]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument. The instrument is set to monitor specific mass transitions for both unlabeled cytosine and Cytosine-d2 using multiple reaction monitoring (MRM).[9]
 - For Cytosine: The precursor ion (M+H)⁺ is selected and fragmented, and a specific product ion is monitored.
 - For **Cytosine-d2**: The corresponding deuterated precursor ion (M+H)⁺ is selected, and its characteristic fragment ion is monitored.
- Quantification: The ratio of the peak area of the endogenous cytosine to the peak area of the
 Cytosine-d2 internal standard is calculated. This ratio is then used to determine the exact
 concentration of cytosine in the original sample by comparing it to a calibration curve
 generated using known concentrations of unlabeled cytosine and a fixed concentration of
 Cytosine-d2.[6]











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